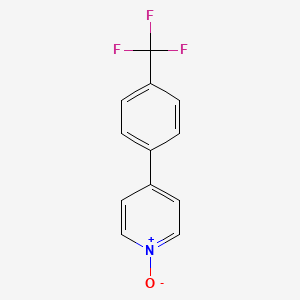

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide

CAS No.: 545396-52-9

Cat. No.: VC3294110

Molecular Formula: C12H8F3NO

Molecular Weight: 239.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 545396-52-9 |

|---|---|

| Molecular Formula | C12H8F3NO |

| Molecular Weight | 239.19 g/mol |

| IUPAC Name | 1-oxido-4-[4-(trifluoromethyl)phenyl]pyridin-1-ium |

| Standard InChI | InChI=1S/C12H8F3NO/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16(17)8-6-10/h1-8H |

| Standard InChI Key | YZMHTFXQZHZJSM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide consists of a pyridine ring with an N-oxide group at position 1, connected at position 4 to a phenyl ring that bears a trifluoromethyl (CF3) group at its para position. This arrangement creates a molecule with distinct electronic and steric properties that contribute to its biological activity and chemical reactivity.

The compound can be represented by the following identifiers:

| Parameter | Value |

|---|---|

| IUPAC Name | 1-oxido-4-[4-(trifluoromethyl)phenyl]pyridin-1-ium |

| CAS Number | 545396-52-9 |

| Molecular Formula | C12H8F3NO |

| Molecular Weight | 239.19 g/mol |

| InChI Key | YZMHTFXQZHZJSM-UHFFFAOYSA-N |

Physical Properties

The physical properties of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide are influenced by both the trifluoromethyl group and the N-oxide functionality. The trifluoromethyl group enhances the compound's lipophilicity, while the N-oxide group contributes to its polarity and hydrogen-bonding capabilities.

Electronic Properties

The electronic properties of this compound are particularly significant for its biological activity. The trifluoromethyl group acts as a strong electron-withdrawing substituent, affecting the electron density distribution across the molecule. The N-oxide group, meanwhile, introduces a region of increased electron density that can participate in various interactions with biological targets.

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide typically involves the trifluoromethylation of appropriate pyridine derivatives. A common synthetic approach includes the reaction of 4-iodophenyl compounds with trifluoromethylating agents under specific conditions.

While the search results don't provide a specific synthesis route for this exact compound, related synthetic approaches for trifluoromethyl-substituted heterocycles can provide insight. For instance, trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides can be synthesized using mechanochemical conditions from sulfonimidamides, suggesting similar approaches might be applicable .

Industrial Production Methods

For industrial-scale production, more efficient and scalable methods are typically employed. These may include:

-

Continuous flow processes to enhance yield and reduce reaction times

-

Advanced catalytic systems to improve selectivity

-

Optimized reaction conditions to maximize purity and minimize waste

Chemical Reactivity

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide can participate in several types of chemical reactions, leveraging the reactivity of both the pyridine N-oxide and the trifluoromethyl-substituted phenyl ring:

-

Oxidation Reactions: The compound can undergo further oxidation under specific conditions to form various oxidized derivatives.

-

Reduction Reactions: Appropriate reducing agents can convert the N-oxide to the corresponding pyridine derivative.

-

Substitution Reactions: The trifluoromethyl group can be involved in nucleophilic or electrophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

The reactivity of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide can be harnessed using various reagents:

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Controlled temperature, appropriate solvents |

| Reduction | Lithium aluminum hydride, sodium borohydride | Low temperature, inert atmosphere |

| Substitution | Various nucleophiles/electrophiles | Depending on the specific transformation |

Reaction Mechanisms

The reaction mechanisms involving 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide are influenced by the electronic effects of both the trifluoromethyl group and the N-oxide functionality. The trifluoromethyl group's electron-withdrawing nature can facilitate nucleophilic attacks at specific positions, while the N-oxide can participate in various redox processes.

Biological Activity

Mechanism of Action

The biological activity of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is primarily attributed to its ability to interact with specific biological targets. Its mechanism of action may involve:

-

Binding to specific receptors or enzymes

-

Modulation of cellular signaling pathways

-

Formation of reactive oxygen species that can influence cellular processes

The trifluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors due to its lipophilicity and electronic properties, contributing significantly to its biological activity.

Neurokinin-1 Receptor Antagonism

One of the most significant pharmacological properties of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is its role as a neurokinin-1 (NK1) receptor antagonist. This activity makes it valuable in preventing and treating nausea and vomiting associated with chemotherapy, particularly cisplatin-induced emesis. The compound effectively blocks substance P, a neuropeptide involved in these physiological responses.

Neurological Applications

Research suggests that the compound may have applications in treating various neurological disorders, including anxiety, depression, and migraine. Its ability to modulate tachykinin receptors could help alleviate symptoms associated with these conditions by restoring neurochemical balance.

Research Applications

Medicinal Chemistry Applications

The unique structure and properties of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide make it valuable for various medicinal chemistry applications:

Anti-Emetic Development

The compound's NK1 receptor antagonist activity has led to its investigation in developing anti-emetic medications. These drugs are crucial for improving the quality of life for cancer patients undergoing chemotherapy, who often experience severe nausea and vomiting as side effects.

Neuropsychiatric Drug Development

Given its potential effects on neurological systems, the compound is being explored for developing drugs to treat anxiety, depression, and other neuropsychiatric conditions. Its ability to interact with tachykinin receptors provides a promising mechanism for addressing these disorders.

Oncology Research

The anti-cancer potential of this compound and its derivatives has opened avenues for research in oncology. Studies are focusing on understanding the mechanisms by which these compounds inhibit tumor growth and exploring their potential as components of cancer treatment regimens.

Agrochemical Applications

Beyond medicinal chemistry, 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide also shows promise in agrochemical applications:

Pesticide Development

The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them valuable in agrochemical formulations. Research indicates that related compounds exhibit effective insecticidal and fungicidal properties, which can be harnessed to develop new pesticides with improved efficacy and environmental safety.

Herbicide Formulations

Derivatives of this compound are being explored for their herbicidal properties. Their ability to disrupt plant growth processes suggests potential applications in controlling unwanted vegetation while minimizing impact on crops.

Comparative Analysis

Similar Compounds

To understand the unique contributions of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide, it's valuable to compare it with structurally related compounds:

| Compound | Structural Difference | Functional Implications |

|---|---|---|

| 4-(Trifluoromethyl)pyridine | Lacks the phenyl linker and N-oxide | Reduced binding specificity to certain receptors |

| 2,5-Dichloro-4-(trifluoromethyl)pyridine | Contains chloro substituents, lacks N-oxide | Different reactivity profile and biological targets |

| 2-Chloro-5-(trifluoromethyl)pyridine | Different substitution pattern, no N-oxide | Altered electronic properties and target interactions |

Distinctive Features

What distinguishes 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide from similar compounds is the specific combination of:

-

The trifluoromethyl group at the para position of the phenyl ring

-

The phenyl spacer between the pyridine and trifluoromethyl group

-

The N-oxide functionality on the pyridine ring

This unique arrangement confers specific electronic and steric properties that contribute to its distinct chemical and biological profile.

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide and its derivatives could yield valuable insights for developing more potent and selective compounds for specific applications. Modifications to the core structure might enhance binding to target receptors or improve pharmacokinetic properties.

Expanded Therapeutic Applications

Given the compound's promising activities, exploration of additional therapeutic applications beyond the currently known ones could reveal new medicinal uses. Areas such as inflammatory diseases, autoimmune disorders, and other neurological conditions might benefit from compounds based on this scaffold.

Sustainable Synthesis Methods

Development of more environmentally friendly and cost-effective synthesis methods for 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide would enhance its accessibility for research and potential commercial applications. This might include exploring green chemistry approaches, catalytic methods, or continuous flow processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume